![molecular formula C19H18N4O2 B2988170 5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide CAS No. 1421453-65-7](/img/structure/B2988170.png)
5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhancing Cellular Uptake and Gene Expression Modulation
One study focuses on the use of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are designed to bind specific DNA sequences, thereby disrupting protein-DNA interactions and modulating gene expression. Modifications to enhance cellular uptake and nuclear localization of these compounds were investigated, showing that certain aryl group additions can significantly increase biological effects by facilitating greater nuclear uptake (J. Meier, D. C. Montgomery, P. Dervan, 2012).
Synthesis and Structural Modifications
Research into the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with various 1,3-binucleophiles has led to the creation of new compounds with potential biological applications. This study highlights the synthesis process that yields trifluoromethyl-containing compounds, which are of interest for their unique chemical properties (V. Sokolov, A. Aksinenko, I. Martynov, 2014).
Novel Cycloaddition Reactions
Another study describes a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, to produce 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction offers a pathway to synthesize functionalized compounds efficiently, which could be beneficial in developing new drugs or biological probes (Z. Cao et al., 2019).
Development of Novel Inhibitors
Research into the medicinal chemistry strategies to avoid rapid metabolism by aldehyde oxidase (AO) of certain drug candidates has led to insights into modifying imidazo[1,2-a]pyrimidine structures. This is particularly relevant for enhancing the stability and efficacy of compounds intended for therapeutic use, such as in the treatment of prostate cancer (A. Linton et al., 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This binding inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis . The compound serves as a type III inhibitor, meaning it binds to an allosteric site distinct from the ATP-binding site of the kinase .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway, a form of programmed cell death that is distinct from apoptosis . Necroptosis is typically triggered by various external stimuli such as cytokines, pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). The inhibition of RIPK1 prevents the formation of the necrosome complex, thereby blocking the downstream events leading to necroptosis .
Result of Action
The inhibition of RIPK1 by the compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could effectively mitigate necroptosis-related diseases by inhibiting the action of RIPK1 .
Analyse Biochimique
Biochemical Properties
5-Cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 involves binding to the allosteric pocket of the enzyme, thereby inhibiting its activity and preventing necroptosis .
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and cell death. It has been observed to inhibit the necroptotic pathway by blocking RIPK1 activity, leading to reduced inflammation and cell death in affected tissues . Additionally, this compound can alter gene expression patterns related to cell survival and apoptosis, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition leads to a decrease in downstream signaling events that promote inflammation and cell death, thereby exerting a protective effect on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies indicate that the compound maintains its inhibitory effects on RIPK1 and necroptosis, suggesting sustained efficacy in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits necroptosis without significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it crucial to understand these pathways for effective therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(15-10-17(25-22-15)13-3-4-13)21-14-7-5-12(6-8-14)16-11-20-18-2-1-9-23(16)18/h5-8,10-11,13H,1-4,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPKDLIIRXTZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

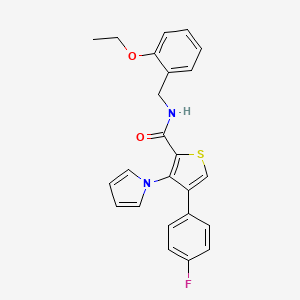
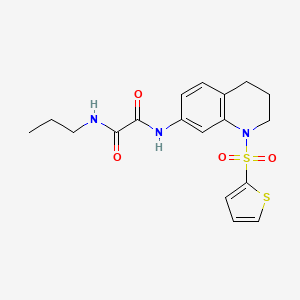
![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone](/img/structure/B2988089.png)
![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)
![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)
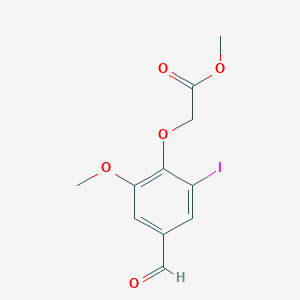
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)
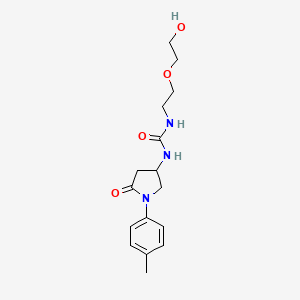
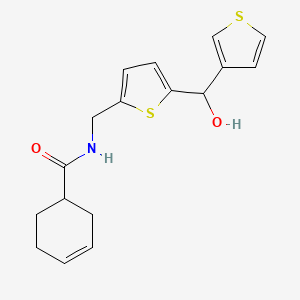
![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)